molecular formula C11H14INOS B6095953 3-Ethyl-4-methoxy-2-methyl-1,3-benzothiazol-3-ium;iodide

3-Ethyl-4-methoxy-2-methyl-1,3-benzothiazol-3-ium;iodide

Cat. No.: B6095953
M. Wt: 335.21 g/mol
InChI Key: VPTKEPKEXVRPEA-UHFFFAOYSA-M
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Description

3-Ethyl-4-methoxy-2-methyl-1,3-benzothiazol-3-ium;iodide is a heterocyclic organic compound. It is a derivative of benzothiazole, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of an ethyl group, a methoxy group, and a methyl group attached to the benzothiazole ring, along with an iodide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methoxy-2-methyl-1,3-benzothiazol-3-ium;iodide typically involves the reaction of 2-methylbenzothiazole with ethyl iodide and methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methoxy-2-methyl-1,3-benzothiazol-3-ium;iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-Ethyl-4-methoxy-2-methyl-1,3-benzothiazol-3-ium;iodide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 3-Ethyl-4-methoxy-2-methyl-1,3-benzothiazol-3-ium;iodide exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbenzothiazolium iodide: Similar structure but lacks the ethyl and methoxy groups.

    3-Ethyl-6-methoxy-2-methylbenzothiazolium: Similar but with different substitution patterns.

Uniqueness

3-Ethyl-4-methoxy-2-methyl-1,3-benzothiazol-3-ium;iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-ethyl-4-methoxy-2-methyl-1,3-benzothiazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14NOS.HI/c1-4-12-8(2)14-10-7-5-6-9(13-3)11(10)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTKEPKEXVRPEA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC(=C21)OC)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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